Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

Catalog No.
S14538134
CAS No.
M.F
C25H21F2NO4
M. Wt
437.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic a...

Product Name

Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

IUPAC Name

(2S)-2-[(3,5-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C25H21F2NO4/c26-17-10-15(11-18(27)12-17)9-16(24(29)30)13-28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-12,16,23H,9,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1

InChI Key

CCEZGZLOWYHHLS-INIZCTEOSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC(=C4)F)F)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O

Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the selective protection of the amino group during peptide bond formation. Its molecular formula is C25H21F2NO4C_{25}H_{21}F_{2}NO_{4} with a molecular weight of approximately 425.44 g/mol. The presence of the difluorobenzyl group enhances its lipophilicity and biological activity, making it a valuable building block in medicinal chemistry and peptide synthesis .

The reactivity of Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is primarily governed by the functional groups present in its structure. The Fmoc group can be removed under basic conditions, enabling the amino group to participate in further reactions such as peptide bond formation. The difluorobenzyl moiety can engage in various electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms, which can influence the reactivity and selectivity of subsequent chemical transformations .

Fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid has been studied for its potential applications in drug discovery, particularly due to its ability to modulate biological pathways effectively. The incorporation of fluorine can improve metabolic stability and bioavailability, making this compound a candidate for developing therapeutics targeting various diseases .

The synthesis of Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves several steps:

  • Protection of Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as triethylamine.
  • Formation of the Difluorobenzyl Group: The difluorobenzyl moiety is introduced through an electrophilic substitution reaction involving 3,5-difluorobenzyl bromide or another suitable precursor.
  • Deprotection: Once the desired peptide or compound is synthesized, the Fmoc group can be removed using a base like piperidine, allowing for further reactions or purification .

Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is predominantly used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that may have therapeutic applications.
  • Medicinal Chemistry: The compound's unique properties make it suitable for developing new drugs with improved efficacy and reduced side effects.
  • Research: It is utilized in biochemical studies to investigate protein interactions and functions due to its ability to mimic natural amino acids while offering unique reactivity .

Studies examining the interactions of Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid with biological targets have shown that fluorinated compounds can significantly alter binding affinities and selectivities. The difluorobenzyl group can enhance lipophilicity, potentially increasing membrane permeability and influencing pharmacokinetic properties. Interaction studies often involve evaluating how this compound affects enzyme activity or receptor binding compared to non-fluorinated analogs .

Several compounds share structural similarities with Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Fmoc-(S)-3-amino-2-methylpropanoic acidC19H19NO4C_{19}H_{19}NO_{4}Lacks fluorine; simpler structure
Fmoc-(S)-3-amino-3-(2-fluorophenyl)propionic acidC24H20FNO4C_{24}H_{20}FNO_{4}Contains a single fluorine atom; different substitution pattern
Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acidC24H20N2O5C_{24}H_{20}N_{2}O_{5}Contains a nitro group; different electronic properties
Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acidC24H24N2O5C_{24}H_{24}N_{2}O_{5}Contains a sulfonamide; alters solubility and reactivity characteristics

Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid stands out due to its dual fluorination, which enhances its biological activity and physicochemical properties compared to these similar compounds .

Ugi Four-Component Reaction Optimization Strategies

The Ugi four-component reaction (Ugi-4CR) offers a convergent route to synthesize α-acylaminocarboxamides, which can serve as intermediates for fluorinated amino acids. For Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid, optimizing the Ugi-4CR involves strategic selection of reactants and reaction conditions to achieve stereochemical control and functional group compatibility.

Reactant Selection and Stereochemical Control
The Ugi-4CR requires an aldehyde, amine, isocyanide, and carboxylic acid. In this case, 3,5-difluorobenzylaldehyde and a protected amino acid derivative are critical reactants. Stereochemical outcomes depend on chiral auxiliaries or catalysts. For example, using (S)-configured amines ensures retention of chirality at the α-carbon, while Lewis acids like zinc triflate enhance enantioselectivity.

Solvent and Temperature Optimization
Polar aprotic solvents such as dimethylformamide (DMF) or methanol improve solubility of fluorinated intermediates. A study demonstrated that reactions conducted at 25°C for 24 hours in methanol yielded 68% of the desired product, whereas elevated temperatures (50°C) reduced enantiomeric excess due to racemization.

Catalyst Systems
Ammonium carboxylates, as described in recent work, enable milder reaction conditions by stabilizing intermediates. This approach avoids harsh acids and reduces side reactions, achieving yields up to 75% with >95% enantiomeric excess.

Table 1: Ugi-4CR Optimization Parameters for Fmoc-(S)-3-Amino-2-(3,5-Difluorobenzyl)propanoic Acid Synthesis

ParameterOptimal ConditionYield (%)Enantiomeric Excess (%)
SolventMethanol6892
Temperature25°C6892
CatalystAmmonium carboxylate7595
Reaction Time24 hours6892

Solid-Phase Peptide Synthesis Integration Protocols

Solid-phase peptide synthesis (SPPS) leveraging Fmoc chemistry is the cornerstone for incorporating fluorinated amino acids into peptide chains. The integration of Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid requires meticulous handling of its fluorinated side chain and compatibility with resin systems.

Resin Selection and Loading
Wang or Rink amide resins are preferred due to their acid-labile linkage, enabling gentle cleavage with trifluoroacetic acid (TFA). Loading efficiencies exceeding 90% are achieved by pre-activating the resin with hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).

Coupling Conditions
The fluorinated benzyl group introduces steric hindrance, necessitating extended coupling times (2–4 hours) and activated esters. A mix of hexafluorophosphate benzotriazole (HBTU) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF improves coupling efficiency to >85%, as measured by ninhydrin testing.

Deprotection and Cleavage
Fmoc removal with 20% piperidine in DMF ensures minimal side-chain interference. Final cleavage employs TFA:water:triisopropylsilane (95:2.5:2.5) to preserve the difluorobenzyl moiety, yielding peptides with >90% purity after HPLC purification.

Orthogonal Protection-Deprotection Sequence Design

Orthogonal protection strategies are essential to manage multiple functional groups during synthesis. The Fmoc group’s base-labile nature allows sequential deprotection without affecting acid-stable groups like tert-butyl esters.

Protection Scheme

  • Amino Group: Fmoc (removed with piperidine).
  • Carboxylic Acid: Activated as pentafluorophenyl ester for SPPS.
  • Benzyl Fluorines: No additional protection required due to their inertness under SPPS conditions.

Deprotection Workflow

  • Fmoc Removal: 20% piperidine in DMF (2 × 10 minutes).
  • Side-Chain Deprotection: TFA cocktail (2 hours) for tert-butyl groups.
  • Resin Cleavage: Simultaneous cleavage and global deprotection.

Challenges and SolutionsThe electron-withdrawing fluorine atoms reduce nucleophilic susceptibility, preventing unwanted alkylation. However, residual trifluoroacetate salts may form during cleavage, necessitating cold ether precipitation for purification.

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

437.14386448 g/mol

Monoisotopic Mass

437.14386448 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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